molecular formula C22H27FN4O3 B2440868 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1049375-12-3

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2440868
CAS No.: 1049375-12-3
M. Wt: 414.481
InChI Key: XQZZGJIBASVLKG-UHFFFAOYSA-N
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Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C22H27FN4O3 and its molecular weight is 414.481. The purity is usually 95%.
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Scientific Research Applications

PET Imaging and Serotonin Receptors

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide and its analogs have been extensively researched for their potential as radioligands in PET imaging to study serotonin 5-HT1A receptors. For instance, [18F]p-MPPF, a closely related compound, has been employed to explore serotonergic neurotransmission through PET. This research encompasses the synthesis and evaluation of the compound, including its chemistry, radiochemistry, and application in animal models (rats, cats, and monkeys) through autoradiography and PET, as well as human studies to assess its toxicity and metabolism (Plenevaux et al., 2000). Another study developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, demonstrating their potential as PET tracers for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their high affinity and selectivity for these receptors (García et al., 2014).

Neuroprotection and Ischemic Conditions

Compounds structurally related to this compound have been synthesized and evaluated for their neuroprotective properties. Research on cinnamide derivatives has indicated significant anti-ischemic activity, showcasing the compounds' efficacy against neurotoxicity induced by glutamine in PC12 cells and their protective effects on cerebral infarction (Zhong et al., 2018).

Dopamine Transporter Inhibition

Research into analogs of this compound has also focused on their ability to act as dopamine transporter inhibitors, which is relevant for developing therapeutic agents for conditions such as cocaine abuse. For example, studies on GBR-12909, a dopamine uptake inhibitor, have led to the development of robust synthesis processes aimed at producing the compound in large quantities for further research and potential therapeutic use (Ironside et al., 2002).

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-16-7-8-20(30-2)18(15-16)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)19-6-4-3-5-17(19)23/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZZGJIBASVLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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